2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide (molecular formula: C₁₄H₁₆ClN₃OS) is a 1,3,4-thiadiazole derivative characterized by a branched alkyl chain (2-methylpropyl, or isobutyl) at the 5-position of the thiadiazole ring and a chloroacetamide group at the 2-position . The compound is structurally notable for its lipophilic isobutyl substituent, which may influence solubility, bioavailability, and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPALYUNYHSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367854 | |
| Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-46-5 | |
| Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and biocides
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points :
- Alkyl or thioether substituents (e.g., 5f, 5j) generally result in lower melting points (133–170°C) compared to aromatic or piperazine-containing derivatives (e.g., 4g: 203–205°C) due to reduced crystallinity .
- The target compound’s isobutyl group may lower its melting point relative to aryl-substituted analogs, but direct data is unavailable.
Spectral Data Comparisons
- ¹H NMR :
- ¹³C NMR :
- The carbonyl carbon of the acetamide group appears at δ ~169 ppm, similar to derivatives such as 4f (δ 169.18 ppm) .
Biological Activity
Overview
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound belonging to the thiadiazole class, characterized by its sulfur and nitrogen-containing five-membered ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The molecular formula of this compound is with a molecular weight of 233.72 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for cellular processes. Notably, it inhibits DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition disrupts cellular functions and can lead to cell death. Additionally, the compound may increase cellular membrane permeability, resulting in cell lysis.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and has shown promising results in inhibiting microbial growth. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Methods : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed to determine efficacy.
- Results : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal properties of this compound have also been investigated:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Results : The compound showed significant antifungal activity with lower MIC values compared to standard antifungal agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Used : PC3 (prostate cancer), MCF7 (breast cancer), SKNMC (neuroblastoma).
- Assays Conducted : MTT assay for cell viability and apoptosis assays to evaluate the induction of programmed cell death.
- Findings : The compound induced apoptosis in cancer cells by activating caspases 3, 8, and 9. Notably, it exhibited greater efficacy than doxorubicin in certain assays .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiadiazole derivatives reveals variations in biological activity based on structural differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(2-methylpropyl)-1,3,4-thiadiazole | Lacks chloroacetamide moiety | Less reactive |
| 2-chloro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide | Similar structure | Moderate anticancer activity |
| 2-chloro-N-[5-(benzyl)-1,3,4-thiadiazol-2-yl]acetamide | Contains benzyl group | Enhanced antimicrobial activity |
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
-
Case Study on Anticancer Properties :
- A study evaluated the effects of various thiadiazole derivatives on MCF7 cells. The results indicated that compounds similar to this compound significantly increased apoptosis rates compared to controls.
-
Case Study on Antimicrobial Efficacy :
- In a clinical trial setting involving patients with bacterial infections resistant to standard treatments, the administration of this compound resulted in notable improvements in patient outcomes.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide?
- Methodological Answer : A standard synthesis involves alkylation of 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol or column chromatography. Yield optimization (e.g., 84% in analogous syntheses) relies on stoichiometric control of chloroacetyl chloride and catalytic KI .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- 1H NMR : Peaks for acetamide protons (δ ~4.82 ppm for CH2), NH2 groups (δ ~7.34 ppm), and aromatic protons (if present).
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 191 [M+1] in analogous compounds) confirm molecular weight.
- Elemental Analysis : Validates C, H, N, S percentages (e.g., C 25.25%, N 29.45% in thiadiazole derivatives) .
Q. What is the solubility profile of this compound?
- Methodological Answer : The compound is sparingly soluble in chloroform and methanol but dissolves better in DMSO. Solubility testing should follow protocols for structurally similar thiadiazoles, where solutions are prepared at 1–5 mg/mL under sonication (30 min) and filtered through 0.45 µm membranes .
Q. What biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related thiadiazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. Researchers should design bioassays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) using positive controls like doxorubicin or fluconazole .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Catalyst : KI enhances nucleophilic substitution efficiency in thiadiazole systems .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate 7:3 to 1:1) resolves impurities. Recrystallization from ethanol yields >95% purity .
Q. How can researchers address discrepancies in solubility or stability data across studies?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests using standardized solvents (HPLC-grade) and controlled humidity/temperature.
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Stability in DMSO should be verified via NMR post-storage .
Q. What are the best practices for computational modeling of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic sites (e.g., chloroacetamide group).
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or fungal CYP51) using AutoDock Vina. Validate with in vitro assays .
Q. How can researchers elucidate the mechanism of bioactivity for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods.
- Transcriptomic Profiling : RNA-seq of treated microbial/cancer cells identifies dysregulated pathways (e.g., apoptosis or cell wall synthesis) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., chloroacetylation).
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
